

An In-depth Technical Guide to 3,6-Octanedione

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,6-Octanedione

Cat. No.: B030559

[Get Quote](#)

CAS Number: 2955-65-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,6-Octanedione**, a diketone with potential applications in organic synthesis and biocatalysis. The document details its physicochemical properties, synthesis, and reactivity, along with predicted spectroscopic data. Furthermore, it outlines experimental protocols for its synthesis and analysis, and discusses its relevance in the enzymatic production of chiral diols, which are valuable intermediates in drug development. Safety and handling procedures are also addressed.

Physicochemical Properties

3,6-Octanedione is a solid at room temperature with a low melting point. It is slightly soluble in chloroform. The key physicochemical data are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	2955-65-9	[1] [2]
Molecular Formula	C ₈ H ₁₄ O ₂	[1] [2]
Molecular Weight	142.20 g/mol	[1]
Melting Point	34-36 °C	[1] [2]
Boiling Point	227.3 °C at 760 mmHg	[1] [2]
Density	0.918 g/cm ³	[1]
Flash Point	82.4 °C	[1] [2]
Solubility	Chloroform (Slightly)	[1]
Storage Temperature	-20°C Freezer or 2-8°C (Sealed in dry)	[1] [3]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	5	[1]

Synthesis and Reactivity

As a 1,4-diketone, **3,6-octanedione** can be synthesized through various established methods in organic chemistry. These compounds are valuable intermediates, particularly for the synthesis of five-membered heterocyclic compounds like furans, pyrroles, and thiophenes via the Paal-Knorr synthesis.[\[4\]](#)

Synthesis Routes

Several modern methods are available for the synthesis of 1,4-diketones:

- Stetter Reaction: This reaction involves the 1,4-addition of an aldehyde to an α,β -unsaturated compound, catalyzed by a nucleophile such as a thiazolium salt or cyanide.[\[4\]](#)[\[5\]](#) [\[6\]](#)[\[7\]](#) It is a powerful tool for constructing the 1,4-dicarbonyl motif.

- Palladium-Catalyzed Cross-Coupling: Methods involving the cross-coupling of acyl chlorides with enones or cyclopropanols, catalyzed by palladium, have been developed.[8][9]
- Oxidative Coupling: The oxidative coupling of ketone enolates can also yield 1,4-diketones.
- From Esters: A modular synthesis using carboxylic acid esters and tetraborylethane (TBE) as a nucleophilic reagent provides a one-pot strategy for constructing two C-C bonds to form 1,4-diketones under mild, transition-metal-free conditions.[1][2]

A plausible synthetic approach for **3,6-octanedione** could involve the Stetter reaction between propanal and pent-1-en-3-one.

Chemical Reactivity

The two carbonyl groups in **3,6-octanedione** dictate its reactivity. Key reactions include:

- Paal-Knorr Synthesis: As mentioned, this is a cornerstone reaction of 1,4-diketones, leading to the formation of substituted furans, pyrroles, and thiophenes upon reaction with appropriate reagents (e.g., a dehydrating agent, ammonia/primary amines, or phosphorus pentasulfide, respectively).
- Reduction: The carbonyl groups can be reduced to alcohols. The use of enzymes for stereoselective reduction to form chiral diols is a particularly important application.
- Enolization: Like other ketones, **3,6-octanedione** can undergo enolization, which is key to its reactivity at the α -carbons.

Spectroscopic Data

While specific experimental spectra for **3,6-octanedione** are not readily available, the expected spectroscopic characteristics can be predicted based on the analysis of similar aliphatic ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ) ppm	Multiplicity
~1.05	Triplet
~1.65	Sextet
~2.70	Singlet

¹³C NMR (Predicted)

Chemical Shift (δ) ppm	Assignment
~7.8	C1, C8
~35.8	C2, C7
~38.0	C4, C5
~210.0	C3, C6 (C=O)

Note: NMR chemical shifts are highly dependent on the solvent and experimental conditions. The carbonyl carbon signal in ¹³C NMR for ketones typically appears in the range of 190-220 ppm.[10][11][12]

Infrared (IR) Spectroscopy

The IR spectrum of an aliphatic ketone is characterized by a strong, sharp absorption band for the carbonyl group (C=O) stretch.

IR Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Assignment
2975-2850	C-H stretch (alkane)
~1715	C=O stretch (ketone)
1465, 1375	C-H bend (alkane)

Note: The C=O stretching frequency for saturated aliphatic ketones is typically observed around 1715 cm^{-1} .[\[11\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Mass Spectrometry (MS)

The mass spectrum of **3,6-octanedione** would be expected to show a molecular ion peak (M^+) at $m/z = 142$. Key fragmentation patterns for aliphatic ketones include α -cleavage and the McLafferty rearrangement.[\[10\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Mass Spectrometry (Predicted)	
m/z	Assignment
142	Molecular ion $[M]^+$
113	$[M - C_2H_5]^+$ (α -cleavage)
85	$[M - C_4H_9]^+$ (α -cleavage)
71	$[C_4H_7O]^+$ (Acylium ion from α -cleavage)
57	$[C_3H_5O]^+$ (Acylium ion from α -cleavage)

Potential Applications and Biological Relevance

The primary cited application of **3,6-octanedione** is as a substrate in the enzymatic stereoselective reduction of its diketone structure to produce chiral diols. Chiral diols are highly valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Enzymes such as alcohol dehydrogenases (ADHs) are often employed for these transformations, offering high enantioselectivity under mild reaction conditions.[\[19\]](#)[\[20\]](#)

While 1,4-diketones themselves are important synthetic intermediates, some diketone-containing compounds, such as certain β -diketones, have been investigated for their own biological activities.[\[21\]](#)[\[22\]](#) The potential biological profile of **3,6-octanedione** itself has not been extensively studied.

Safety and Handling

Detailed toxicological data for **3,6-octanedione** is not widely available. However, based on the properties of similar ketones, the following safety precautions should be observed.[23][24][25][26]

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[23][24][26]
- Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.[25] Avoid contact with skin, eyes, and clothing.[23] Keep away from heat, sparks, and open flames as it is likely combustible.[25]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[23][25][26] Recommended storage is at -20°C or between 2-8°C.[1][3]
- In case of exposure:
 - Skin contact: Immediately wash the affected area with soap and water.[23][26]
 - Eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.[26]
 - Inhalation: Move to fresh air.
 - Seek medical attention if irritation or other symptoms persist.

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and analysis of **3,6-octanedione**.

Synthesis via Stetter Reaction (General Protocol)

This protocol is a general representation of an N-heterocyclic carbene (NHC)-catalyzed Stetter reaction.

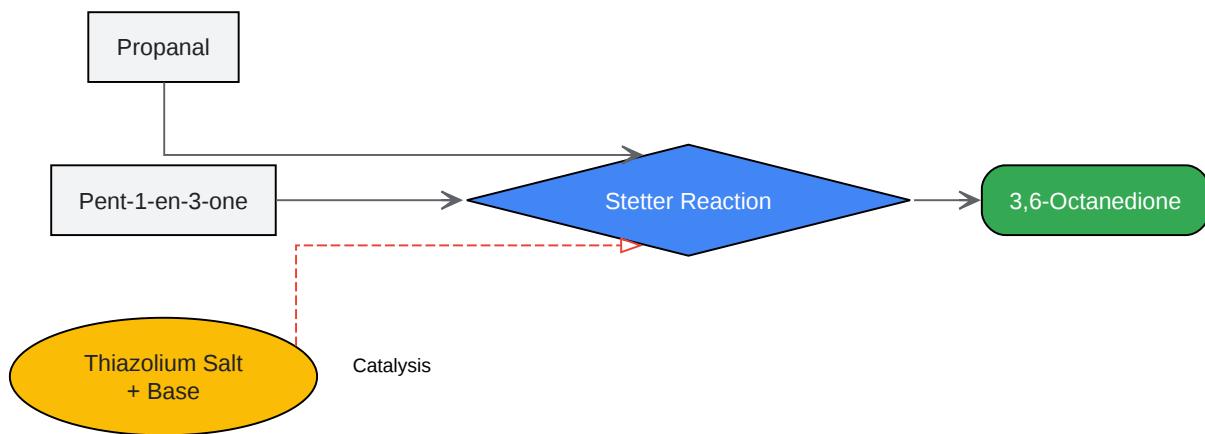
- To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add the thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, ~0.1-0.2 equivalents).
- Add a suitable dry, degassed solvent (e.g., THF or DMSO).

- Add a base (e.g., triethylamine or DBU, ~1.0-1.2 equivalents) to generate the NHC in situ, and stir for 10-15 minutes.
- Add the aldehyde (e.g., propanal, ~1.0-1.2 equivalents).
- Slowly add the α,β -unsaturated ketone (e.g., pent-1-en-3-one, 1.0 equivalent) to the reaction mixture.
- Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or GC-MS.
- Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the 1,4-diketone.

Spectroscopic Analysis (General Protocol)

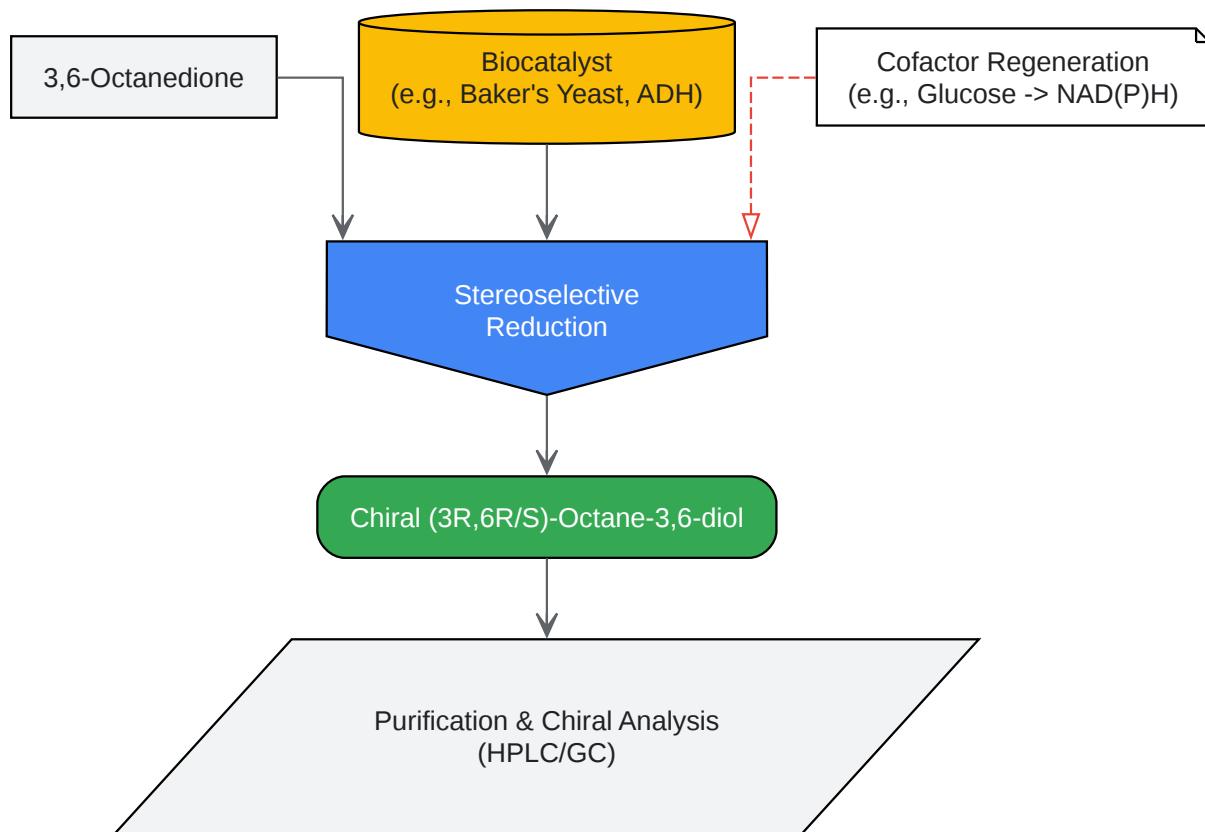
- NMR Spectroscopy:
 - Dissolve a small sample (5-10 mg for ¹H, 20-50 mg for ¹³C) of the purified **3,6-octanedione** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
- IR Spectroscopy:
 - Place a small amount of the solid sample onto the crystal of an ATR-FTIR spectrometer.
 - Alternatively, dissolve a small amount in a volatile solvent like dichloromethane, deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate, leaving a thin film.

- Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Mass Spectrometry (GC-MS):
 - Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
 - Inject the solution into a GC-MS instrument equipped with a suitable capillary column.
 - Use an electron ionization (EI) source, typically at 70 eV.
 - The mass analyzer will scan a range of m/z values to detect the molecular ion and fragment ions.

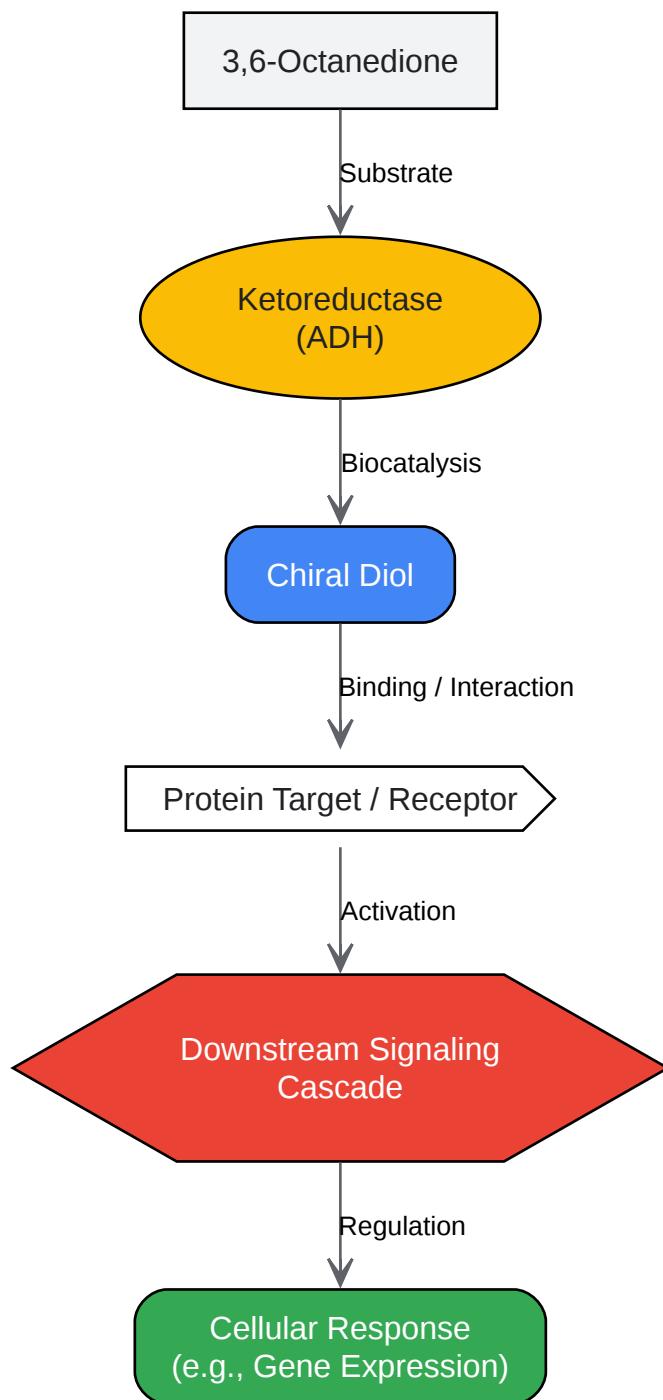

Enzymatic Reduction (General Protocol)

This protocol describes a typical whole-cell biocatalytic reduction using baker's yeast.

- In a flask, dissolve sucrose or glucose (as a carbon source for cofactor regeneration) in a suitable buffer (e.g., phosphate buffer, pH 7.0) or tap water.[\[27\]](#)
- Add baker's yeast (*Saccharomyces cerevisiae*) to the solution and stir at a warm temperature (e.g., 30-40 °C) for about 30-60 minutes to activate the yeast.[\[27\]](#)
- Dissolve **3,6-octanedione** in a minimal amount of a water-miscible co-solvent (e.g., ethanol or DMSO) and add it to the yeast suspension.
- Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 30 °C) for 24-72 hours.
- Monitor the reaction progress by TLC or GC analysis.
- Once the reaction is complete, add a filter aid (e.g., Celite) and filter the mixture to remove the yeast cells.
- Saturate the filtrate with NaCl and extract it multiple times with an organic solvent (e.g., ethyl acetate).


- Combine the organic extracts, dry over anhydrous Na_2SO_4 , filter, and evaporate the solvent to obtain the crude diol product.
- Purify the product by column chromatography if necessary. Analyze the enantiomeric excess (ee) by chiral HPLC or GC.

Visualizations


[Click to download full resolution via product page](#)

Caption: A potential synthesis workflow for **3,6-Octanedione** via the Stetter reaction.

[Click to download full resolution via product page](#)

Caption: Workflow for the enzymatic reduction of **3,6-Octanedione** to a chiral diol.

[Click to download full resolution via product page](#)

Caption: Hypothetical pathway from **3,6-Octanedione** to a cellular response.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 1,4-Diketones from Esters Enabled by a Tetraborylethane Reagent. | Semantic Scholar [semanticscholar.org]
- 3. connectsci.au [connectsci.au]
- 4. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 6. Stetter Reaction [organic-chemistry.org]
- 7. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,4-Diketone synthesis by C-C coupling [organic-chemistry.org]
- 9. Synthesis of 1,4-diketones via palladium/photo-cocatalyzed dehydrogenative cross-coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Video: NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ketone - Wikipedia [en.wikipedia.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 17. whitman.edu [whitman.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]

- 20. mdpi.com [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. nj.gov [nj.gov]
- 24. Acetone Hazards - Safe Handling and Disposal Practices [safetyiq.com]
- 25. us.rs-online.com [us.rs-online.com]
- 26. nj.gov [nj.gov]
- 27. jps.usm.my [jps.usm.my]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,6-Octanedione]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b030559#3-6-octanedione-cas-number-2955-65-9\]](https://www.benchchem.com/product/b030559#3-6-octanedione-cas-number-2955-65-9)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com